5-Cyclopropyl-4-iodo-1,2-oxazole
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Overview
Description
5-Cyclopropyl-4-iodo-1,2-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry . The presence of the cyclopropyl and iodine substituents on the oxazole ring imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-4-iodo-1,2-oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the oxazole ring . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-4-iodo-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
5-Cyclopropyl-4-iodo-1,2-oxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-4-iodo-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-4-chloro-1,2-oxazole: Similar in structure but with a chlorine substituent instead of iodine.
5-Cyclopropyl-4-bromo-1,2-oxazole: Similar in structure but with a bromine substituent instead of iodine.
5-Cyclopropyl-4-fluoro-1,2-oxazole: Similar in structure but with a fluorine substituent instead of iodine.
Uniqueness
The presence of the iodine atom in 5-Cyclopropyl-4-iodo-1,2-oxazole imparts unique chemical reactivity and biological activity compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s interaction with biological targets and its overall stability .
Properties
Molecular Formula |
C6H6INO |
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Molecular Weight |
235.02 g/mol |
IUPAC Name |
5-cyclopropyl-4-iodo-1,2-oxazole |
InChI |
InChI=1S/C6H6INO/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2 |
InChI Key |
VCRHJWZCELVXNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=NO2)I |
Origin of Product |
United States |
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